ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate
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Overview
Description
Ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate typically involves the reaction of substituted indoles with cyanoacetates under specific conditions. One common method involves the condensation of 2-methylindole with ethyl cyanoacetate in the presence of a base, followed by the addition of 4-nitrobenzaldehyde to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties
Uniqueness
Ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and nitrophenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its therapeutic potential in various biomedical applications .
Properties
IUPAC Name |
ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-3-29-22(26)14-24-15(2)20(19-6-4-5-7-21(19)24)12-17(13-23)16-8-10-18(11-9-16)25(27)28/h4-12H,3,14H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGDUKPQWCPAPA-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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